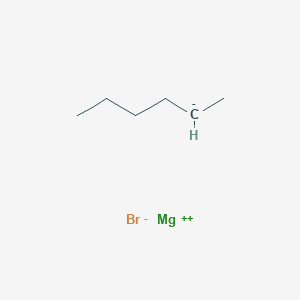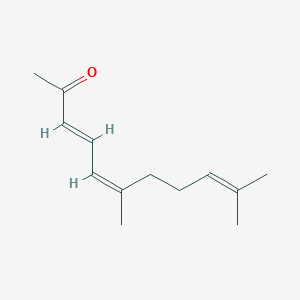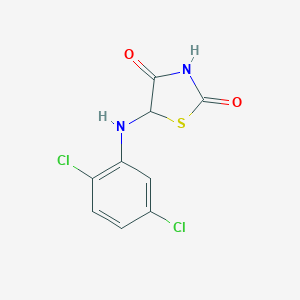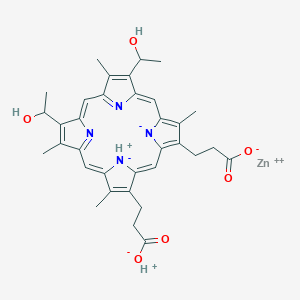![molecular formula C20H21N3O3 B228517 2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide](/img/structure/B228517.png)
2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide, also known as Compound 32, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It belongs to the class of indole-based compounds and has shown promising results in preclinical studies.
Wirkmechanismus
2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide 32 binds to the ATP-binding site of Hsp90 and inhibits its activity. This leads to the degradation of various client proteins that are essential for the growth and survival of cancer cells. Additionally, 2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide 32 has been shown to induce apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
In preclinical studies, 2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide 32 has been shown to inhibit tumor growth and metastasis in mouse models of breast and lung cancer. It has also been shown to enhance the efficacy of other cancer drugs, such as paclitaxel and doxorubicin. Furthermore, 2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide 32 has been shown to have low toxicity in normal cells, indicating its potential as a safe and effective cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide 32 is its specificity towards Hsp90, which makes it a promising candidate for cancer treatment. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine its efficacy and safety in human clinical trials.
Zukünftige Richtungen
There are several future directions for the study of 2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide 32. One direction is to optimize its structure to improve its solubility and bioavailability. Another direction is to study its efficacy in combination with other cancer drugs. Additionally, further studies are needed to determine its potential use in other diseases, such as neurodegenerative disorders. Overall, 2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide 32 holds great promise as a potential cancer treatment, and further research is needed to fully understand its therapeutic potential.
Synthesemethoden
The synthesis of 2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide 32 involves the reaction of 2-hydroxybenzamide with 2-oxo-1-pentylindole-3-carbaldehyde in the presence of a base. The resulting compound is purified using column chromatography, and its structure is confirmed using spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide 32 has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It works by targeting a specific protein called heat shock protein 90 (Hsp90), which is involved in the growth and survival of cancer cells.
Eigenschaften
Molekularformel |
C20H21N3O3 |
|---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide |
InChI |
InChI=1S/C20H21N3O3/c1-2-3-8-13-23-16-11-6-4-9-14(16)18(20(23)26)21-22-19(25)15-10-5-7-12-17(15)24/h4-7,9-12,24H,2-3,8,13H2,1H3,(H,22,25)/b21-18- |
InChI-Schlüssel |
PEWCGBJSDBSGHK-UZYVYHOESA-N |
Isomerische SMILES |
CCCCCN1C2=CC=CC=C2/C(=N/NC(=O)C3=CC=CC=C3O)/C1=O |
SMILES |
CCCCCN1C2=CC=CC=C2C(=NNC(=O)C3=CC=CC=C3O)C1=O |
Kanonische SMILES |
CCCCCN1C2=CC=CC=C2C(=NNC(=O)C3=CC=CC=C3O)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-[(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228434.png)
![2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228436.png)
![2-[2-[(2E)-2-[(5-bromo-2,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228437.png)
![3-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}phenol](/img/structure/B228439.png)
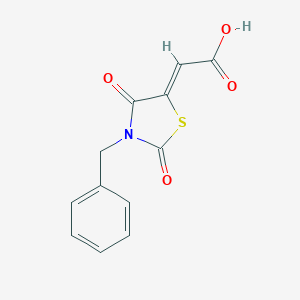
![7-(4-Chlorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B228444.png)

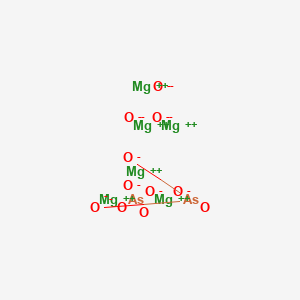
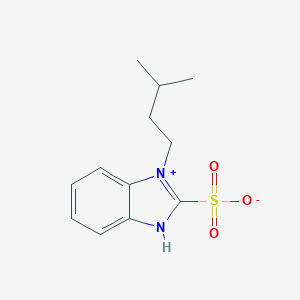
![N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]-4-nitrobenzamide](/img/structure/B228491.png)
